Baclofen Ethyl Ester Hydrochloride is a chemical compound derived from baclofen, a well-known muscle relaxant and antispastic agent. Baclofen acts primarily as an agonist for gamma-aminobutyric acid B receptors in the central nervous system, facilitating muscle relaxation and reducing spasticity. The ethyl ester form of baclofen is synthesized to enhance its pharmacokinetic properties, potentially improving solubility and bioavailability compared to the parent compound.
Baclofen Ethyl Ester Hydrochloride is classified as a pharmaceutical compound, specifically a derivative of baclofen. Its molecular formula is CHClNO, and it is recognized by the CAS number 204503-99-1. This compound is primarily sourced from synthetic processes involving baclofen, which itself can be derived from various chemical precursors through different synthesis methods .
The synthesis of Baclofen Ethyl Ester Hydrochloride typically involves the esterification of baclofen. One common method includes:
Other synthetic routes have been explored, including:
Baclofen Ethyl Ester Hydrochloride features a molecular structure characterized by:
The structural formula can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure of Baclofen Ethyl Ester Hydrochloride. For instance, characteristic peaks in IR spectra can indicate functional groups present in the molecule, while NMR can provide insights into the molecular environment of hydrogen atoms within the compound .
Baclofen Ethyl Ester Hydrochloride can undergo various chemical reactions:
Baclofen Ethyl Ester Hydrochloride functions primarily as an agonist at GABA B receptors. The mechanism involves:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to assess purity and concentration during synthesis and formulation processes .
Baclofen Ethyl Ester Hydrochloride has several scientific applications:
Baclofen’s therapeutic potential for central nervous system (CNS) disorders is limited by its inherently poor blood-brain barrier (BBB) penetration. As a zwitterionic molecule at physiological pH, baclofen exhibits minimal passive diffusion across lipid membranes, with cerebrospinal fluid concentrations approximately 8.5-fold lower than plasma levels [4]. To overcome this limitation, baclofen ethyl ester hydrochloride was developed as a prodrug strategy leveraging esterification to mask the carboxylic acid moiety. This structural modification converts the polar carboxylate group into a lipophilic ethyl ester, significantly reducing molecular polarity and enhancing membrane permeability [2] [5].
The ethyl ester derivative capitalizes on the principle that increased lipophilicity facilitates passive diffusion through endothelial cell membranes of the BBB. In vivo rat studies comparing intraperitoneal administration demonstrated that brain concentrations of the methyl ester analogue were substantially higher than parent baclofen, establishing proof-of-concept for ester prodrug approaches [2]. While the ethyl ester shares similar properties, its intermediate chain length offers a balance between lipophilicity and susceptibility to enzymatic hydrolysis—a critical factor for controlled drug release within the CNS [5] [6].
Table 1: Blood-Brain Barrier Permeation Parameters of Baclofen Derivatives
Compound | Log Da | Brain Concentration (µg/g) | Plasma Concentration (µg/ml) |
---|---|---|---|
Baclofen | -0.96 | 0.8 ± 0.2 | 15.3 ± 2.1 |
Methyl Ester | 0.48 | 5.2 ± 0.9 | 12.7 ± 1.8 |
Ethyl Ester | 0.77 | 6.8 ± 1.1 | 10.5 ± 1.5 |
Butyl Ester | 1.42 | 3.5 ± 0.7 | 8.2 ± 1.2 |
a Octanol-water distribution coefficient at pH 7.4 [2] [5]
Lipophilicity optimization represents a cornerstone in baclofen prodrug development. The octanol-water distribution coefficient (Log D) serves as a key predictor of BBB penetration, with values between 0.5–3.0 considered optimal for CNS uptake. Systematic ester chain elongation from methyl to butyl generates a lipophilicity gradient, with ethyl ester achieving a Log D of 0.77—positioning it favorably within the target range [2] [5].
However, increasing lipophilicity introduces competing pharmacokinetic challenges:
The ethyl ester derivative thus occupies a strategic lipophilicity "sweet spot," balancing passive diffusion potential against efflux risks and metabolic stability. Molecular dynamics simulations suggest the ethyl chain minimizes steric hindrance around the ester bond, facilitating access to carboxylesterases for efficient hydrolysis within neural tissue [5] [6].
A congener series of baclofen esters reveals chain length-dependent pharmacological behaviors:
Table 2: Comparative Pharmacological Properties of Baclofen Ester Prodrugs
Parameter | Methyl Ester | Ethyl Ester | Propyl Ester | Butyl Ester |
---|---|---|---|---|
Log D | 0.48 | 0.77 | 1.31 (1-propyl) | 1.42 |
P-gp IC50 (µM) | 1,300 | 950 | 420 | 290 |
Relative Brain Uptake | 1.0x | 1.3x | 0.9x | 0.7x |
Hydrolysis Rate | 100% | 85% | 70% | 55% |
CNS Activation Efficiency | High | Optimal | Moderate | Low |
The ethyl ester's pharmacological superiority is further evidenced in functional assays. In GABAB receptor-transfected cells, baclofen derived from ethyl ester prodrug demonstrates EC50 values comparable to pure baclofen (≈50 µM), confirming efficient bioactivation. By contrast, butyl ester yields only partial receptor activation due to incomplete hydrolysis [9].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: